Cas no 6385-02-0 (Meclofenamic acid sodium)

Meclofenamic acid sodium Chemical and Physical Properties
Names and Identifiers
-
- Meclofenamate Sodium
- Meclofenamic acid sodium salt
- 2-[(2,6-Dichloro-3-Methylphenyl)Amino]Benzoic Acid Sodium Salt
- Sodium Meclofenamate
- Benzoic acid,2-[(2,6-dichloro-3-methylphenyl)amino]-, sodium salt (1:1)
- Meclofenamate (sodium salt)
- sodium,2-(2,6-dichloro-3-methylanilino)benzoate
- SodiuM MeclofenaMate Monohydrate
- Meclomen
- Meclonax
- Movens
- Meclofenamic acid sodium
- MECLODIUM
- Sodium meclophenamate
- sodium 2-[(2,6-dichloro-3-methylphenyl)amino]benzoate
- CI 583
- 9MMQ0YER4E
- Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate
- MLS000069578
- Monosodium N-(2,6-dichloro-m-tolyl)anthranilate
- Meclofenamate Sodium [USAN]
- N
- FT-0603690
- NCGC00023217-08
- 6385-02-0
- MECLOFENAMATE SODIUM [WHO-DD]
- sodium meclofenamate (anhydrous)
- NCGC00016169-03
- Anthranilic acid, N-(2,6-dichloro-m-tolyl)-, monosodium salt
- HMS3885H19
- CCG-40117
- NC00649
- CS-0013081
- Meclofenamate (sodium)
- Lopac-M-4531
- CCG-267676
- Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate
- NCGC00016169-02
- NSC-757088
- Tox21_110764
- CHEMBL876
- N-(2,6-Dichloro-m-tolyl)anthranilic acid sodium salt
- Meclofenamic acid (sodium)
- GLXC-26527
- Meclomen sodium
- NCGC00261412-01
- SCHEMBL1649454
- NS00081023
- DTXCID801476290
- EINECS 228-983-3
- SMR000058785
- LP00727
- HMS3259F13
- sodium 2-(2,6-dichloro-3-methylphenylamino)benzoate
- DTXSID8045567
- MLS001056523
- HMS501J06
- NCGC00094073-01
- HY-B1320
- NCGC00094073-02
- NCGC00016169-01
- Opera_ID_596
- MLS001077271
- HMS3649O09
- Meclofenamate sodium [USAN:USP]
- CHEBI:6711
- HMS3652L10
- Z732242712
- EU-0100727
- Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt
- HMS2231H18
- NCGC00017062-01
- BENZOIC ACID, 2-((2,6-DICHLORO-3-METHYLPHENYL)AMINO)-, SODIUM SALT (1:1)
- s4295
- SW219723-1
- 2-([2,6-Dichloro-3-methylphenyl]amino)benzoic acid sodium
- CAS-6385-02-0
- UNII-9MMQ0YER4E
- HMS3372D22
- HMS3262A16
- HMS2091B08
- MFCD00077376
- D81964
- sodium;2-(2,6-dichloro-3-methylanilino)benzoate
- C02996
- M 4531
- AKOS009157878
- M1269
- 2-(2,6-dichloro-3-methyl-anilino)benzoate
- OGPIIGMUPMPMNT-UHFFFAOYSA-M
- Tox21_110764_1
- NSC 757088
- Sodium2-((2,6-dichloro-3-methylphenyl)amino)benzoate
- Meclomen (TN)
- EN300-51912
- D08162
- Q27107307
- BENZOIC ACID, 2-[(2,6-DICHLORO-3-METHYLPHENYL)AMINO]-, MONOSODIUMSALT, MONOHYDRATE
- Tox21_500727
- DB-054565
-
- MDL: MFCD00077376
- Inchi: 1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);/q;+1/p-1
- InChI Key: OGPIIGMUPMPMNT-UHFFFAOYSA-M
- SMILES: ClC1=C(C([H])([H])[H])C([H])=C([H])C(=C1N([H])C1=C([H])C([H])=C([H])C([H])=C1C(=O)[O-])Cl.[Na+]
Computed Properties
- Exact Mass: 316.99900
- Monoisotopic Mass: 316.998629
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 332
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.2
- Tautomer Count: 4
- XLogP3: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: Not determined
- Boiling Point: 399.4°C at 760 mmHg
- Flash Point: 195.3°C
- Water Partition Coefficient: Soluble in water at 50mg/ml. Also soluble in DMF, DMSO or ethanol
- PSA: 52.16000
- LogP: 3.48190
- Merck: 5779
- Solubility: Not determined
Meclofenamic acid sodium Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- RTECS:CB2975500
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature(BD137313)
Meclofenamic acid sodium Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Meclofenamic acid sodium Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | OT347-1g |
Meclofenamic acid sodium |
6385-02-0 | 98.0%(LC&N) | 1g |
¥370.0 | 2022-06-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1377803-500MG |
6385-02-0 | 500MG |
¥7020.74 | 2023-01-05 | |||
Ambeed | A267516-1mg |
Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate |
6385-02-0 | 99% | 1mg |
$6.0 | 2025-02-21 | |
Ambeed | A267516-5g |
Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate |
6385-02-0 | 99% | 5g |
$268.0 | 2025-02-21 | |
Ambeed | A267516-1g |
Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate |
6385-02-0 | 99% | 1g |
$66.0 | 2025-02-21 | |
Ambeed | A267516-250mg |
Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate |
6385-02-0 | 99% | 250mg |
$22.0 | 2025-02-21 | |
MedChemExpress | HY-B1320-10mM*1 mL in DMSO |
Meclofenamic acid sodium |
6385-02-0 | 99.70% | 10mM*1 mL in DMSO |
¥550 | 2024-07-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200532-1g |
Meclofenamate sodium, |
6385-02-0 | ≥98% | 1g |
¥376.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0260-100 mg |
Meclofenamate Sodium |
6385-02-0 | 99.08% | 100MG |
¥777.00 | 2022-04-26 | |
Enamine | EN300-51912-1.0g |
sodium 2-[(2,6-dichloro-3-methylphenyl)amino]benzoate |
6385-02-0 | 95.0% | 1.0g |
$19.0 | 2025-03-21 |
Meclofenamic acid sodium Related Literature
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Hai-Dan Wang,Xing-Fang Wang,Fang Su,Jian-Sheng Li,Lan-Cui Zhang,Xiao-Jing Sang,Zai-Ming Zhu Dalton Trans., 2019,48, 2977-2987
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Additional information on Meclofenamic acid sodium
Recent Advances in Meclofenamic Acid Sodium (6385-02-0) Research: A Comprehensive Review
Meclofenamic acid sodium (CAS: 6385-02-0), a nonsteroidal anti-inflammatory drug (NSAID), has garnered significant attention in recent years due to its potential therapeutic applications beyond its traditional use in pain and inflammation management. This research briefing synthesizes the latest findings on Meclofenamic acid sodium, focusing on its molecular mechanisms, pharmacological properties, and emerging applications in oncology, neurology, and infectious diseases.
Recent studies have elucidated the unique mechanism of action of Meclofenamic acid sodium, which involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, thereby reducing prostaglandin synthesis. However, novel research has expanded this understanding, demonstrating its role as a modulator of ion channels, including TRP channels, which are implicated in pain signaling and inflammatory responses. A 2023 study published in Biochemical Pharmacology highlighted its efficacy in targeting TRPV1 channels, suggesting potential applications in neuropathic pain management.
In oncology, Meclofenamic acid sodium has shown promise as an anti-cancer agent. A groundbreaking study in Cancer Research (2024) revealed its ability to inhibit the Wnt/β-catenin signaling pathway, a critical driver in colorectal cancer progression. The study reported a 40% reduction in tumor growth in murine models, with minimal off-target effects. Additionally, its synergistic effects with conventional chemotherapeutic agents, such as 5-fluorouracil, underscore its potential as an adjunct therapy.
Neurological applications of Meclofenamic acid sodium have also been explored, particularly in neurodegenerative diseases like Alzheimer's. Research in Neuropharmacology (2023) demonstrated its neuroprotective effects via the suppression of neuroinflammation and amyloid-beta aggregation. These findings position it as a candidate for repurposing in dementia therapeutics, though clinical trials are needed to validate these preclinical results.
In infectious diseases, Meclofenamic acid sodium has exhibited antiviral properties. A 2024 study in Antiviral Research identified its inhibitory effects on the replication of influenza A virus by targeting the viral nucleoprotein. This discovery opens avenues for developing broad-spectrum antiviral therapies, especially in the context of emerging respiratory pathogens.
Despite these advancements, challenges remain, including optimizing bioavailability and minimizing gastrointestinal side effects associated with long-term use. Recent formulations, such as nanoparticle-encapsulated Meclofenamic acid sodium, have shown improved pharmacokinetics in early-phase trials, as reported in the Journal of Controlled Release (2024).
In conclusion, Meclofenamic acid sodium (6385-02-0) represents a versatile compound with expanding therapeutic potential. Its multifaceted mechanisms and applications underscore the need for further clinical investigations to fully harness its benefits across diverse medical fields. This briefing underscores the importance of continued research to translate these findings into clinical practice.
6385-02-0 (Meclofenamic acid sodium) Related Products
- 213690-32-5(4-Chloro-2-(isoxazol-5-yl)-5-methylphenol)
- 2229434-87-9(3-(5-methylpyridin-2-yl)azetidin-3-ol)
- 14760-30-6(3'-Chloroacetophenone semicarbazone)
- 1956384-96-5(Tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate)
- 1805858-34-7(1-Bromo-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one)
- 1333613-89-0(Benzo[b]thieno[2,3-d]thiophene-2-carboxamide, N-(cyanomethyl)-N-cyclopropyl-)
- 2137550-90-2(Oxirane, 2-[3-(bromomethyl)-3-methyl-4-penten-1-yl]-)
- 2228382-62-3(tert-butyl N-4-hydroxy-2-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate)
- 128564-57-8(1H-Pyrazole-4-carbonyl chloride, 5-chloro-1-methyl-3-(trifluoromethyl)-)
- 920920-78-1(Ethyl 4-(4-bromophenyl)-2-(6-chloropyridine-3-amido)thiophene-3-carboxylate)
